(2S)-1-[(tert-butoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylic acid; diethylazanium
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Overview
Description
(2S)-1-[(tert-butoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylic acid; diethylazanium is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrole ring. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of the pyrrole derivative with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine . This reaction is usually carried out under mild conditions to prevent decomposition of the product.
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl esters, including (2S)-1-[(tert-butoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylic acid, can be achieved using flow microreactor systems. This method is more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(tert-butoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can be used to remove the Boc protecting group.
Substitution: The compound can undergo substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium tert-butoxide is commonly used as an oxygen source for oxidation reactions.
Reduction: Hydrogenation or treatment with strong acids can be used to remove the Boc group.
Substitution: Various nucleophiles can be used to substitute the Boc group under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids are the major products formed from oxidation reactions.
Reduction: The removal of the Boc group yields the free amine.
Substitution: The products depend on the nucleophile used in the substitution reaction.
Scientific Research Applications
(2S)-1-[(tert-butoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- tert-butoxycarbonyl chloride
- tert-butoxycarbonyl anhydride
- tert-butyl carbamate
Uniqueness
(2S)-1-[(tert-butoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylic acid is unique due to its specific structure, which combines the stability of the Boc group with the reactivity of the pyrrole ring. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C14H27N2O4+ |
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Molecular Weight |
287.38 g/mol |
IUPAC Name |
diethylazanium;(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H15NO4.C4H11N/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13;1-3-5-4-2/h4-5,7H,6H2,1-3H3,(H,12,13);5H,3-4H2,1-2H3/p+1/t7-;/m0./s1 |
InChI Key |
KOPHGTIHBKZXNI-FJXQXJEOSA-O |
Isomeric SMILES |
CC[NH2+]CC.CC(C)(C)OC(=O)N1CC=C[C@H]1C(=O)O |
Canonical SMILES |
CC[NH2+]CC.CC(C)(C)OC(=O)N1CC=CC1C(=O)O |
Origin of Product |
United States |
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